molecular formula C26H28ClNO B10820436 Toremifene-d6

Toremifene-d6

Cat. No. B10820436
M. Wt: 412.0 g/mol
InChI Key: XFCLJVABOIYOMF-DSQQFTIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toremifene-d6 is a deuterium-labeled version of Toremifene, a second-generation selective estrogen receptor modulator (SERM). It is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Toremifene. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toremifene-d6 involves the incorporation of deuterium atoms into the Toremifene molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange or incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Toremifene-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites that can be tracked and quantified using analytical techniques like mass spectrometry .

Mechanism of Action

Toremifene-d6, like its non-deuterated counterpart, binds to estrogen receptors and can exert both estrogenic and antiestrogenic effects. The mechanism involves the competitive binding to estrogen receptors on tumors, inhibiting the growth-stimulating effects of estrogen. This dual activity depends on various factors, including the duration of treatment and the specific target organ .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Toremifene-d6

This compound is unique due to its deuterium labeling, which allows for more precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily obtainable with non-labeled compounds .

properties

Molecular Formula

C26H28ClNO

Molecular Weight

412.0 g/mol

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3

InChI Key

XFCLJVABOIYOMF-DSQQFTIESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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